

Anhydronotoptol: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Anhydronotoptol*

Cat. No.: *B1353175*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Anhydronotoptol**, a potent nitric oxide inhibitory coumarin. The information is compiled for researchers and professionals in drug development and related scientific fields.

Core Physical and Chemical Properties

Anhydronotoptol is a natural product isolated from the roots of plants such as *Notopterygium incisum*.^{[1][2]} Its core physicochemical properties are summarized below.

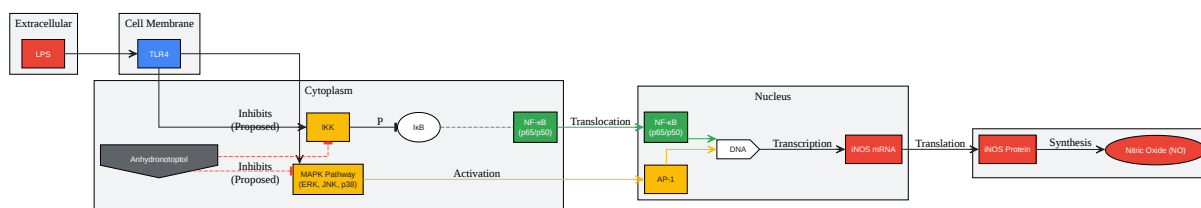
Property	Value	Source
Molecular Formula	C ₂₁ H ₂₀ O ₄	[3][4]
Molecular Weight	336.38 g/mol	[3][5]
CAS Number	88206-51-3	[3][5]
Melting Point	Not Available	[5]
Boiling Point	Not Available	[5]
Solubility	Inferred to be soluble in polar organic solvents like methanol, ethanol, and ethyl acetate based on common extraction methods for coumarins.[6] Specific quantitative data is not available.	N/A
Stability	Specific stability studies on Anhydronotoptol are not publicly available. As a coumarin, it may be susceptible to degradation under harsh pH conditions or prolonged exposure to UV light. It is recommended to store the compound in a cool, dark, and dry place.	N/A

Biological Activity and Mechanism of Action

Anhydronotoptol is recognized for its potent anti-inflammatory activity, primarily demonstrated through the inhibition of nitric oxide (NO) production. In murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS), **Anhydronotoptol** inhibits NO production with a half-maximal inhibitory concentration (IC₅₀) of 36.6 μM.[5]

The inhibition of NO synthesis in response to LPS, a potent activator of inflammatory cascades, strongly suggests that **Anhydronotoptol** modulates key signaling pathways involved in

inflammation. LPS binds to Toll-like receptor 4 (TLR4), initiating downstream signaling through pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways. These pathways converge to activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. While the precise molecular targets of **Anhydronotoptol** have not been definitively elucidated, its action is hypothesized to involve the suppression of the NF- κ B and/or MAPK signaling cascades, thereby reducing iNOS expression and subsequent NO production. This proposed mechanism is supported by studies on other coumarins isolated from *Notopterygium incisum*, which have been shown to inhibit related inflammatory pathways like PI3K/AKT.[1][2][7]



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Proposed Anti-inflammatory Signaling Pathway of **Anhydronotoptol**.

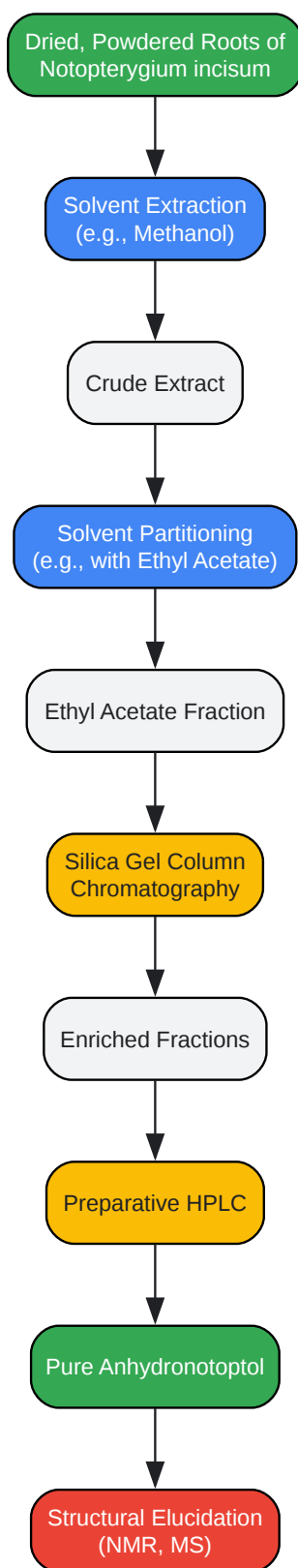
Experimental Protocols

General Protocol for Isolation and Purification

While a specific protocol for **Anhydronotoptol** is not detailed in the available literature, a general methodology can be constructed based on standard procedures for isolating

coumarins from *Notopterygium incisum*.^{[1][2][6]}

- **Extraction:** The dried and powdered roots of *Notopterygium incisum* are subjected to extraction with a polar solvent, typically methanol or ethanol, using methods such as Soxhlet extraction or reflux.
- **Partitioning:** The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. Coumarins like **Anhydronotoptol** are typically enriched in the ethyl acetate fraction.
- **Chromatographic Separation:** The ethyl acetate fraction is subjected to various chromatographic techniques for further purification.
 - **Silica Gel Column Chromatography:** The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
 - **Preparative HPLC:** Fractions containing the compound of interest are pooled, concentrated, and purified to homogeneity using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.
- **Structure Elucidation:** The purity and structure of the isolated compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).



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Generalized workflow for the isolation of **Anhydronotoptol**.

In Vitro Nitric Oxide Inhibition Assay

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages, a standard assay to evaluate the anti-inflammatory potential of compounds like **Anhydronotoptol**.^{[8][9][10]}

- **Cell Culture:** RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.^{[11][12]}
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ to 2 x 10⁵ cells/mL and allowed to adhere overnight.^{[9][13]}
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **Anhydronotoptol** (or vehicle control, e.g., DMSO, ensuring the final concentration does not exceed 0.1%). The cells are pre-incubated with the compound for 1-2 hours.^[11]
- **LPS Stimulation:** Following pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and iNOS expression. A negative control group (no LPS stimulation) is also included. The plates are incubated for 24 hours.^{[9][11]}
- **Nitrite Measurement (Griess Assay):** The concentration of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.^{[8][9][10]}
 - 100 µL of cell culture supernatant is transferred to a new 96-well plate.
 - 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.^[9]
 - The mixture is incubated at room temperature for 10-15 minutes in the dark.^[9]
 - The absorbance is measured at 540 nm using a microplate reader.^[9]
- **Data Analysis:** The nitrite concentration is calculated from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is determined by

comparing the nitrite levels in **Anhydronotoptol**-treated groups with the LPS-stimulated vehicle control group.

- Cell Viability Assay: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[9]

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